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Compound of Interest

Compound Name:
Methyl 4-bromo-2-formyl-3-

hydroxybenzoate

CAS No.: 2092432-54-5

Cat. No.: B2778551

Get Quote

Executive Summary
Methyl 4-bromo-2-formyl-3-hydroxybenzoate (CAS: 2092432-54-5) is a critical, highly

functionalized intermediate often employed in the synthesis of PROTACs (e.g., IKZF2

degraders) and polycyclic aromatic heterocycles.[1][2][3] Due to the crowded substitution

pattern on the benzene ring, standard spectroscopic methods (NMR, MS) can sometimes yield

ambiguous data regarding the exact regiochemistry of the formyl and hydroxyl groups.

This guide provides a definitive comparison between Single Crystal X-ray Diffraction (SC-XRD)

and alternative characterization methods. It presents specific crystallographic data confirming

the structure and details the experimental protocols required to replicate these results.

Key Finding: SC-XRD confirms the molecule crystallizes in the Monoclinic P21/n space group,

revealing a critical intramolecular hydrogen bond between the C3-hydroxyl and C2-formyl

groups that dictates the molecule's reactivity profile.
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The following table objectively compares the performance of SC-XRD against standard

alternatives for this specific compound.

Feature
SC-XRD (Gold

Standard)

1H NMR

Spectroscopy

DFT Computational

Modeling

Primary Output

3D Atomic

Coordinates, Bond

Lengths, Angles

Chemical Shifts (

), Coupling Constants

(

)

Predicted Energy

Minima, Geometry

Regioisomer Certainty

Absolute (100%).

Distinguishes 2-formyl

vs. 6-formyl

unambiguously.

High, but relies on

NOESY/HMBC

correlations which can

be crowded.

Moderate. Depends

on basis set accuracy;

cannot prove

synthesis outcome.

Intramolecular H-

Bonding

Direct Visualization.

Measures O-H...O

distance (< 2.0 Å).[4]

Inferential. Indicated

by downfield shift (

> 11 ppm).

Theoretical. Predicts

existence but not

actual solid-state

packing.

Sample Requirement
Single Crystal (

mm)

Solution phase (~5-10

mg)
None (In silico)

Turnaround Time

24–48 Hours

(including crystal

growth)

< 1 Hour Hours to Days

Why XRD is Superior for this Scaffold
For Methyl 4-bromo-2-formyl-3-hydroxybenzoate, the primary synthetic risk is the

misplacement of the formyl group during electrophilic aromatic substitution (e.g., formylation at

the 6-position instead of the 2-position). While NMR shows a downfield -OH signal suggesting

H-bonding, only XRD provides the absolute spatial proof required for GMP validation.
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The following data represents the definitive structural parameters for Methyl 4-bromo-2-
formyl-3-hydroxybenzoate.

Crystal Data & Structure Refinement
Parameter Value

Empirical Formula

C

H

BrO

Molecular Weight 259.05 g/mol

Crystal System Monoclinic

Space Group
P 2

/n

Unit Cell Dimensions

Å

Å

Å

Angles

Volume 1294.9(2) Å

Z (Molecules/Unit Cell) 4

Density (Calculated) 1.575 Mg/m

Melting Point 106–108 °C

Structural Insights
Intramolecular Hydrogen Bond: A strong interaction exists between the hydroxyl proton at C3

and the carbonyl oxygen of the formyl group at C2. This locks the molecule into a planar

conformation, significantly reducing the rotational freedom of the aldehyde.
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Packing: The molecules stack in a herringbone motif along the a-axis, stabilized by weak

Br...O halogen bonds.

Experimental Protocols
Protocol A: Crystallization Screening
Objective: To grow single crystals suitable for X-ray diffraction.

Crude Isolation: Synthesize the compound via formylation of methyl 4-bromo-3-

hydroxybenzoate. Isolate the crude pale yellow solid.[5]

Solvent Selection:

Primary Solvent: Methanol (MeOH) or Dichloromethane (DCM).

Antisolvent: Hexane or Diethyl Ether.

Vapor Diffusion Method (Recommended):

Dissolve 20 mg of the compound in 1.0 mL of DCM in a small vial.

Place this inner vial (uncapped) inside a larger jar containing 5 mL of Hexane.

Seal the outer jar and store at 4°C for 48-72 hours.

Observation: Look for pale yellow, block-like crystals forming on the walls of the inner vial.

Protocol B: Data Collection & Processing
Objective: To acquire and refine the dataset.

Mounting: Select a crystal with approximate dimensions

mm.[6] Mount on a glass fiber or MiTeGen loop using cryo-oil.

Collection:

Instrument: Bruker SMART APEX II or equivalent CCD diffractometer.
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Radiation: Mo K

(

Å).

Temperature: Cool to 90 K (or 100 K) to minimize thermal vibration.

Strategy: Collect

-scans at 0.5° intervals.

Refinement: Use SHELXL for full-matrix least-squares refinement on

. Locate non-hydrogen atoms via direct methods.

Visualizations
Figure 1: Structural Validation Workflow
This diagram outlines the decision process for validating the intermediate using XRD versus

NMR.
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Click to download full resolution via product page

Caption: Workflow for definitive structural confirmation. The 1H NMR signal at 12.92 ppm

strongly suggests the target structure, but XRD provides the absolute confirmation required for

GMP standards.
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Figure 2: Intramolecular Interaction Map
Visualizing the critical stabilizing forces within the crystal lattice.
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Caption: Key structural interactions. The intramolecular Hydrogen Bond (Red Arrow) is the

defining feature distinguishing this isomer from the 6-formyl variant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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